Cas no 1502371-53-0 (2-{5H,6H,8H-imidazo2,1-c1,4oxazin-3-yl}butanoic acid)
2-{5H,6H,8H-imidazo2,1-c1,4oxazin-3-yl}butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-{5H,6H,8H-imidazo2,1-c1,4oxazin-3-yl}butanoic acid
- 1502371-53-0
- EN300-1139453
- 2-{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}butanoic acid
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- Inchi: 1S/C10H14N2O3/c1-2-7(10(13)14)8-5-11-9-6-15-4-3-12(8)9/h5,7H,2-4,6H2,1H3,(H,13,14)
- InChI Key: NRILPIYGLDXCNZ-UHFFFAOYSA-N
- SMILES: O1CC2=NC=C(C(C(=O)O)CC)N2CC1
Computed Properties
- Exact Mass: 210.10044231g/mol
- Monoisotopic Mass: 210.10044231g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 64.4Ų
2-{5H,6H,8H-imidazo2,1-c1,4oxazin-3-yl}butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1139453-0.05g |
2-{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}butanoic acid |
1502371-53-0 | 95% | 0.05g |
$827.0 | 2023-10-26 | |
| Enamine | EN300-1139453-0.1g |
2-{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}butanoic acid |
1502371-53-0 | 95% | 0.1g |
$867.0 | 2023-10-26 | |
| Enamine | EN300-1139453-0.25g |
2-{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}butanoic acid |
1502371-53-0 | 95% | 0.25g |
$906.0 | 2023-10-26 | |
| Enamine | EN300-1139453-0.5g |
2-{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}butanoic acid |
1502371-53-0 | 95% | 0.5g |
$946.0 | 2023-10-26 | |
| Enamine | EN300-1139453-1.0g |
2-{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}butanoic acid |
1502371-53-0 | 1g |
$1172.0 | 2023-06-09 | ||
| Enamine | EN300-1139453-2.5g |
2-{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}butanoic acid |
1502371-53-0 | 95% | 2.5g |
$1931.0 | 2023-10-26 | |
| Enamine | EN300-1139453-5.0g |
2-{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}butanoic acid |
1502371-53-0 | 5g |
$3396.0 | 2023-06-09 | ||
| Enamine | EN300-1139453-10.0g |
2-{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}butanoic acid |
1502371-53-0 | 10g |
$5037.0 | 2023-06-09 | ||
| Enamine | EN300-1139453-1g |
2-{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}butanoic acid |
1502371-53-0 | 95% | 1g |
$986.0 | 2023-10-26 | |
| Enamine | EN300-1139453-5g |
2-{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}butanoic acid |
1502371-53-0 | 95% | 5g |
$2858.0 | 2023-10-26 |
2-{5H,6H,8H-imidazo2,1-c1,4oxazin-3-yl}butanoic acid Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on 2-{5H,6H,8H-imidazo2,1-c1,4oxazin-3-yl}butanoic acid
Comprehensive Overview of 2-{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}butanoic acid (CAS No. 1502371-53-0): Properties, Applications, and Research Insights
The compound 2-{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}butanoic acid (CAS No. 1502371-53-0) has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical and biochemical research. This heterocyclic derivative, characterized by its fused imidazo-oxazine core and butanoic acid side chain, presents a promising scaffold for drug discovery and development. Researchers are particularly interested in its role as a bioactive intermediate, with studies exploring its interactions with enzymes and receptors.
In the context of current scientific trends, the demand for novel small-molecule modulators has surged, driven by advancements in precision medicine and targeted therapies. The structural complexity of CAS 1502371-53-0 aligns with these needs, as its imidazo[2,1-c][1,4]oxazine moiety offers diverse functionalization possibilities. Computational chemistry studies suggest its potential as a kinase inhibitor or GPCR ligand, topics frequently searched in academic and industrial databases. This aligns with user queries such as "heterocyclic compounds in drug design" or "imidazole derivatives for therapeutic applications."
The synthesis of 2-{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}butanoic acid typically involves multi-step organic reactions, including cyclization and carboxylation strategies. Recent publications highlight improved yields through microwave-assisted synthesis—a technique gaining traction in green chemistry circles. Analytical characterization via NMR spectroscopy and high-resolution mass spectrometry confirms its purity, a critical factor for researchers investigating structure-activity relationships (SAR). These methodologies respond to frequent search terms like "analytical validation of novel heterocycles" and "synthetic optimization techniques."
From a commercial perspective, CAS 1502371-53-0 is cataloged by specialty chemical suppliers as a research-grade compound, primarily serving academic institutions and pharmaceutical R&D departments. Its stability under standard storage conditions (−20°C in inert atmosphere) makes it practical for laboratory use. Market analyses indicate growing interest in such high-value intermediates, particularly among researchers investigating neurodegenerative diseases and metabolic disorders—topics consistently ranking high in scientific literature searches.
Ongoing studies explore the pharmacokinetic profile of this compound, with preliminary data suggesting moderate blood-brain barrier permeability—a property highly relevant to CNS drug development. This addresses common user questions like "how to improve drug bioavailability" or "heterocycles with CNS activity." Furthermore, its logP value (predicted ~2.1) positions it within the optimal range for oral drug candidates, a key consideration in medicinal chemistry workflows.
In conclusion, 2-{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}butanoic acid represents a versatile chemical entity with multifaceted research applications. Its structural novelty continues to inspire investigations across drug discovery, chemical biology, and material science, making it a compound of enduring scientific value. As synthetic methodologies evolve and biological screening technologies advance, the full potential of this imidazo-oxazine derivative may soon be unlocked, offering solutions to contemporary therapeutic challenges.
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